Hydrogen-Bond Donor Capacity vs. CF3 and CH3 Analogs
The -CF₂H group is a proven lipophilic hydrogen-bond donor, unlike -CF₃ (electrostatic only) or -CH₃ (non-polar). In HCV NS3 protease inhibitors, a -CF₂H containing analog showed a 13-fold and 17-fold increase in inhibitory potency relative to matched -CH₃ and -CF₃ analogs, respectively [1]. This translates to a predictable potency enhancement in comparable enzyme systems.
| Evidence Dimension | Inhibitory Potency (Fold Change) |
|---|---|
| Target Compound Data | Not directly tested; inferred from matched -CF₂H probe |
| Comparator Or Baseline | -CH₃ analog (1x) and -CF₃ analog (1x) |
| Quantified Difference | -CF₂H is 13x more potent than -CH₃ and 17x more potent than -CF₃ |
| Conditions | HCV NS3 protease biochemical assay |
Why This Matters
For procurement, selecting this -CF₂H building block instead of an -CF₃ or -CH₃ alternative introduces a specific, directional hydrogen-bond interaction that can enhance target binding affinity by over an order of magnitude.
- [1] Barnes-Seeman, D., Beck, J., Chatterjee, A. K., et al. (2018). Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. Bioorganic & Medicinal Chemistry Letters, 28(2), 202-207. View Source
